N-tert-butyl-2-methoxybenzamide
Overview
Description
N-tert-butyl-2-methoxybenzamide: is a synthetic compound belonging to the class of benzamides.
Mechanism of Action
Target of Action
It is known that many similar compounds interact with various sites at the neuromuscular junction
Mode of Action
It is known that similar compounds act as agonists and antagonists at postjunctional nicotinic receptors . These compounds can produce conformational changes in the receptor, affecting its function .
Biochemical Pathways
Similar compounds are known to affect several biochemical pathways, including those involving voltage-gated ion channels, gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and glutamate-mediated excitatory neurotransmission .
Result of Action
Similar compounds are known to cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules .
Action Environment
It is known that the compound should be stored in a refrigerated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-tert-butyl-2-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
Chemistry: N-tert-butyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine: The compound is being investigated for its therapeutic potential in treating various medical conditions, including cancer and inflammatory diseases. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
- N-tert-butyl-2-chlorobenzamide
- N-tert-butyl-2-hydroxybenzamide
- N-tert-butyl-2-aminobenzamide
Comparison: N-tert-butyl-2-methoxybenzamide is unique due to its methoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
N-tert-butyl-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXGIIMWANIAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408601 | |
Record name | N-tert-butyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-14-0 | |
Record name | N-tert-butyl-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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